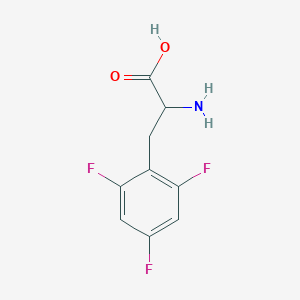

2,4,6-Trifluoro-DL-Phenylalanine

Description

BenchChem offers high-quality 2,4,6-Trifluoro-DL-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trifluoro-DL-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-(2,4,6-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQWNGIXCCSUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Applications of Trifluorinated Phenylalanine in Biochemistry

Introduction: The Emergence of a Powerful Biochemical Tool

In the landscape of modern biochemistry and drug discovery, the strategic incorporation of unnatural amino acids into proteins and peptides has unlocked unprecedented opportunities for research and therapeutic development. Among these, trifluorinated phenylalanine (TFP) has emerged as a particularly potent tool. The replacement of the phenyl ring's hydrogen atoms with fluorine, or the introduction of a trifluoromethyl (CF3) group, bestows unique physicochemical properties that researchers can harness to probe and manipulate biological systems with remarkable precision.[1][2][3]

The trifluoromethyl group is strongly electron-withdrawing and highly lipophilic, yet the fluorine atom is similar in size to a hydrogen atom.[2][4] This combination of properties allows trifluorinated phenylalanine to act as a subtle yet powerful perturbation to a protein's structure and function. This guide provides an in-depth exploration of the core applications of TFP, offering both theoretical understanding and practical insights for researchers, scientists, and drug development professionals. We will delve into its role in enhancing protein stability, its utility as a sensitive probe in ¹⁹F NMR spectroscopy, and its growing importance in medicinal chemistry.

PART 1: Enhancing Protein Stability and Engineering Novel Functions

The introduction of fluorinated amino acids can significantly influence protein folding and stability.[3][] The unique electronic properties of the C-F bond, the most polarized single bond in organic chemistry, can lead to favorable intramolecular interactions and increased thermal and chemical stability.[3][6]

The Causality Behind Fluorine-Driven Stability

The stabilizing effects of trifluorinated phenylalanine can be attributed to several factors:

-

Hydrophobicity and the Fluorous Effect: The trifluoromethyl group is significantly more hydrophobic than a methyl group or hydrogen atoms. This enhanced hydrophobicity can drive the fluorinated residue into the protein core, strengthening the hydrophobic packing and increasing the overall stability of the folded state.[7] In some cases, a "fluorous effect" can occur, where fluorinated side chains preferentially interact with each other, leading to highly specific and stable protein assemblies.[6]

-

Orthogonal Dipole Moments: The strong dipole moment of the C-F bond is orthogonal to the aromatic ring of phenylalanine. This can lead to unique electrostatic interactions within the protein that are not possible with the native amino acid, contributing to a more stable tertiary structure.

-

Modulation of Aromatic Interactions: The electron-withdrawing nature of the trifluoromethyl group alters the quadrupole moment of the phenyl ring, influencing cation-π and π-π stacking interactions. This allows for the fine-tuning of interactions at protein-protein or protein-ligand interfaces.[8]

A notable example of this stabilizing effect was observed in E. coli transketolase, where the site-specific incorporation of 4-trifluoromethyl-L-phenylalanine (tfm-Phe) at a solvent-exposed site resulted in a 7.5 °C increase in the thermal transition midpoint (Tm).[9][10] This highlights the profound impact that even a single, surface-exposed fluorinated residue can have on protein stability.

Experimental Workflow: Site-Specific Incorporation of Trifluorinated Phenylalanine

The site-specific incorporation of unnatural amino acids like TFP into proteins is most commonly achieved using amber stop codon suppression technology. This involves an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired fluorinated phenylalanine analog.[9][11][12]

Caption: Workflow for site-specific incorporation of TFP.

Detailed Protocol: Protein Expression with 4-(Trifluoromethyl)-L-phenylalanine in E. coli

This protocol is adapted from established methods for unnatural amino acid incorporation.

-

Vector Preparation:

-

Clone the gene of interest into an expression vector containing a C-terminal affinity tag (e.g., His6-tag). This is crucial to ensure purification of only full-length protein.[12]

-

Introduce an amber stop codon (TAG) at the desired site for TFP incorporation using site-directed mutagenesis.

-

Co-transform E. coli expression cells (e.g., BL21(DE3)) with the plasmid containing your gene of interest and a second plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA specific for 4-(Trifluoromethyl)-L-phenylalanine (e.g., pEVOL-p-AzF system can be adapted for other analogs).

-

-

Cell Culture and Induction:

-

Grow the co-transformed cells in a minimal media to an OD600 of 0.6-0.8. The use of minimal media is important to prevent the misincorporation of endogenous amino acids.

-

Supplement the media with 1-2 mM 4-(Trifluoromethyl)-L-phenylalanine.

-

Induce protein expression with IPTG and the inducer for the synthetase/tRNA plasmid (e.g., L-arabinose).

-

Continue to grow the culture at a reduced temperature (e.g., 18-20°C) overnight to enhance proper protein folding.

-

-

Purification and Verification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the protein using the C-terminal affinity tag.

-

Verify the successful incorporation of TFP using mass spectrometry. A successful incorporation will result in a mass shift corresponding to the difference between phenylalanine and the trifluorinated analog.

-

PART 2: Trifluorinated Phenylalanine as a ¹⁹F NMR Probe

Perhaps the most powerful application of trifluorinated phenylalanine is as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[11][13] The fluorine nucleus (¹⁹F) has several advantageous properties for NMR:

-

100% Natural Abundance: Unlike ¹³C or ¹⁵N, ¹⁹F is the only naturally occurring isotope of fluorine, eliminating the need for isotopic enrichment.[13][14]

-

High Gyromagnetic Ratio: Its high gyromagnetic ratio results in a strong NMR signal, making it highly sensitive.[13][14]

-

Large Chemical Shift Dispersion: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, spanning a range of over 400 ppm.[13][14] This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and protein-protein interactions.[2][15]

-

No Biological Background Signal: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra of labeled proteins are free from background signals.[10][13]

Probing Protein Structure, Dynamics, and Interactions

The ¹⁹F chemical shift of a TFP residue incorporated into a protein is a sensitive reporter of its local environment. Changes in protein conformation, such as those induced by ligand binding, protein folding/unfolding, or interaction with another protein, will alter the local environment of the TFP and result in a change in its ¹⁹F chemical shift.[11][16]

For example, in a study of the human vinexin SH3 domain, a single TFP was introduced at a specific site. The binding of a proline-rich peptide ligand resulted in a distinct change in the ¹⁹F chemical shift, T1, and T2 relaxation values, demonstrating the utility of TFP in monitoring ligand binding events.[11]

Caption: Using ¹⁹F NMR to monitor ligand binding.

Experimental Protocol: ¹⁹F NMR-Based Ligand Screening

-

Protein Preparation:

-

Express and purify the target protein with a site-specifically incorporated TFP residue as described previously. The TFP should be placed in or near the anticipated ligand binding site.

-

Prepare a stock solution of the protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, in 90% H₂O/10% D₂O).

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹⁹F NMR spectrum of the protein in the absence of any ligands. This will serve as the reference spectrum.

-

For screening, add a small aliquot of a potential ligand from a compound library to the protein sample.

-

Acquire another ¹⁹F NMR spectrum. A change in the chemical shift of the ¹⁹F signal indicates that the compound has bound to the protein.

-

-

Data Analysis:

-

Compare the spectra before and after the addition of the ligand.

-

The magnitude of the chemical shift perturbation can provide information about the binding affinity and the nature of the interaction.

-

This method is highly amenable to high-throughput screening of compound libraries.

-

| Property | Value | Reference |

| Nucleus | ¹⁹F | [13] |

| Natural Abundance | 100% | [13][14] |

| Spin (I) | 1/2 | [13][14] |

| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 25.18 | [14] |

| Relative Sensitivity (vs ¹H) | 0.83 | [13] |

| Chemical Shift Range (ppm) | >400 | [13][14] |

Table 1: Key NMR Properties of the ¹⁹F Nucleus.

PART 3: Applications in Medicinal Chemistry and Drug Development

The unique properties imparted by fluorine make trifluorinated phenylalanine a valuable building block in medicinal chemistry.[1][4] The incorporation of TFP into peptides or small molecule drugs can enhance their therapeutic potential in several ways.[2][17]

Enhancing Pharmacokinetic and Pharmacodynamic Profiles

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes such as cytochrome P450s. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase the in vivo half-life of a drug.[1][4]

-

Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach its intracellular target.[4][17]

-

Binding Affinity: The electron-withdrawing trifluoromethyl group can alter the electronic properties of a molecule, leading to stronger interactions with its biological target. This can result in increased potency and selectivity.[1][4] For example, the incorporation of fluorinated phenylalanine derivatives into immunogenic peptides has been shown to enhance their binding affinity to the Major Histocompatibility Complex (MHC), which is correlated with an improved T-cell response in vaccine development.[15]

Trifluorinated Phenylalanine in Peptide-Based Therapeutics

Peptide-based drugs often suffer from poor metabolic stability and low bioavailability. The incorporation of TFP can address these limitations. By replacing a natural phenylalanine residue with a trifluorinated analog, the resulting peptide can exhibit enhanced resistance to proteolysis, leading to a longer duration of action in the body.[2][18] This strategy is being actively explored in the development of new anticancer and antidiabetic medications.[1]

Conclusion

Trifluorinated phenylalanine is a versatile and powerful tool in the arsenal of biochemists, protein engineers, and medicinal chemists. Its unique physicochemical properties allow for the rational design of proteins with enhanced stability, the sensitive probing of molecular interactions via ¹⁹F NMR, and the development of more effective therapeutics. As the methods for site-specific incorporation of unnatural amino acids become more robust and accessible, the applications of trifluorinated phenylalanine are poised to expand even further, driving innovation across the life sciences.

References

- Probing phenylalanine environments in oligomeric structures with pentafluorophenylalanine and cyclohexylalanine - PubMed. (2011, June 15). PubMed.

- Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC. PMC.

- The Role of Fluorinated Amino Acids in Modern Drug Discovery. (2026, January 18). Hotfrog.

- Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - NIH. (2020, May 15). PMC.

- Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC. PMC.

- 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem. PubChem.

- Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC. (2024, November 14). PMC.

- 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263 - PubChem. PubChem.

- (PDF) Rational design of F NMR labelling sites to probe protein structure and interactions. (2025, August 8). ResearchGate.

- Synthesis of (3- and 4-trifluoromethyldiazirinyl)-d-phenylalanine... - ResearchGate. ResearchGate.

- Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing). (2002, September 13). Royal Society of Chemistry.

- Fluorine labeling of proteins for NMR studies. UCLA.

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.

-

Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed. (2015, March 2). PubMed. Retrieved from [Link]

- Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul - huscap. (2008, November 10). Hokkaido University.

- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC. PMC.

- Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC. (2025, March 21). PMC.

- 2-Trifluoromethyl-L-Phenylalanine | C10H10F3NO2 | CID 2761500 - PubChem. PubChem.

- Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - Research Explorer The University of Manchester. (2024, November 14). The University of Manchester.

- Rational design of 19F NMR labelling sites to probe protein structure and interactions - bioRxiv. (2024, December 12). bioRxiv.

- Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015, December 11). Walsh Medical Media.

- Genetic Encoding of para-Pentafluorosulfanyl Phenylalanine: A Highly Hydrophobic and Strongly Electronegative Group for Stable Protein Interactions. (2020, September 25). ACS Publications.

- For the record: Fluorescence and ¹⁹F NMR evidence that phenylalanine, 3‐L‐fluorophenylalanine and 4‐L‐fluorophenylalanine bind to the L‐leucine specific receptor of Escherichia coli | Request PDF - ResearchGate. (2026, February 10). ResearchGate.

- Fluorinated Amino Acids - BOC Sciences. BOC Sciences.

- l-Phenylalanine trifluoroacetate | C11H12F3NO4 | CID 68492228 - PubChem - NIH. PubChem.

- p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem - NIH. PubChem.

- Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - University of Iowa. (2023, January 4). University of Iowa.

- (PDF) Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). ResearchGate.

- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells - bioRxiv. (2022, April 12). bioRxiv.

- Synthesis and Applications of Fluorinated -Amino Acids - Macmillan Group - Princeton University. (2017, November 15). Princeton University.

- Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1 - UCLA. UCLA.

- Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells - Biophysics Colab. (2022, October 6). Biophysics Colab.

- Full article: The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. PMC.

- The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study - Fritz Haber Institute. (2024, November 5). Fritz Haber Institute.

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3). LE STUDIUM.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). MDPI.

- Phenylalanine: Definition, Structure, Benefits and Uses - BOC Sciences Amino Acid. BOC Sciences.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 18. researchgate.net [researchgate.net]

2,4,6-Trifluoro-DL-Phenylalanine structure and conformation

Technical Monograph: 2,4,6-Trifluoro-DL-Phenylalanine Structure, Conformation, and Applications

Part 1: Executive Summary

2,4,6-Trifluoro-DL-Phenylalanine (2,4,6-F3-Phe) represents a specialized class of fluorinated amino acids critical for high-precision protein engineering and medicinal chemistry. Unlike monofluorinated analogs, the symmetric substitution pattern at the 2, 4, and 6 positions of the phenyl ring induces profound electronic and steric alterations. This modification inverts the aromatic quadrupole moment, significantly enhances lipophilicity, and restricts side-chain conformational freedom via the "ortho effect."

For drug development professionals, 2,4,6-F3-Phe serves three primary functions:

-

Conformational Locking: Steric pressure from 2,6-difluoro substitution restricts

rotation, reducing entropic penalties upon ligand binding. -

Electronic Modulation: The electron-deficient ring promotes face-to-face

- -

Metabolic Shielding: Fluorine blockade at the para and ortho positions retards oxidative metabolism (e.g., by cytochrome P450s) and proteolytic cleavage.

Part 2: Molecular Architecture & Electronic Properties

The introduction of three fluorine atoms creates a highly polarized, electron-deficient aromatic system.

Electronic Inversion (Quadrupole Moment)

Native phenylalanine possesses a negative quadrupole moment (

In 2,4,6-F3-Phe, the high electronegativity of fluorine withdraws electron density from the ring system. This results in a positive quadrupole moment (

-

Consequence: 2,4,6-F3-Phe favors face-to-face (parallel-displaced) stacking with native aromatic residues. This interaction is electrostatically complementary and significantly stronger than standard

-

Physicochemical Profile

| Property | Phenylalanine (Phe) | 2,4,6-Trifluoro-Phe | Impact on Drug Design |

| Molecular Weight | 165.19 g/mol | 219.16 g/mol | Increased mass; negligible impact on steric bulk. |

| Van der Waals Radius (H vs F) | 1.20 Å | 1.47 Å | Fluorine is isosteric with Oxygen, slightly larger than H. |

| Quadrupole Moment ( | Negative (-8.5 B) | Positive (~ +9.5 B) | Promotes orthogonal binding modes (Face-to-Face). |

| Lipophilicity (LogP) | ~1.38 | ~2.1 (Predicted) | Enhanced membrane permeability; increased hydrophobic burial. |

| pK | 1.83 | ~1.6 | Inductive effect increases acidity. |

| pK | 9.13 | ~8.5 | Inductive effect decreases basicity. |

Part 3: Conformational Dynamics

The structural utility of 2,4,6-F3-Phe is defined by the Ortho Effect . The presence of fluorine atoms at the 2 and 6 positions creates a specific steric clash with the peptide backbone and the

The "Ortho Effect" and Rotational Restriction

In native Phe, the phenyl ring rotates relatively freely around the

-

Restricted Space: The ring is forced into specific rotameric wells (typically near

relative to the -

Entropic Advantage: By pre-organizing the side chain into a limited number of conformations, the entropic cost of binding to a receptor is reduced, potentially increasing binding affinity (

).

Visualizing the Conformational Lock

Figure 1: Mechanism of conformational restriction driven by 2,6-difluoro substitution. The steric clash limits

Part 4: Synthesis and Production

While "DL" indicates a racemic mixture, high-value applications often require resolution or asymmetric synthesis. Below is a standard pathway for synthesizing the DL-mixture, followed by enzymatic resolution.

Synthetic Pathway (Erlenmeyer-Plöchl Azlactone Synthesis)

This robust method is preferred for generating the racemic DL-amino acid from the aldehyde.

-

Starting Material: 2,4,6-Trifluorobenzaldehyde.

-

Condensation: Reaction with hippuric acid (N-benzoylglycine) and acetic anhydride to form the azlactone.

-

Hydrolysis/Reduction: Ring opening and reduction of the double bond (using HI/P or catalytic hydrogenation) yields 2,4,6-Trifluoro-DL-Phenylalanine.

Synthesis Workflow Diagram

Figure 2: Synthetic route from aldehyde precursor to racemic product and optional chiral resolution.

Part 5: Applications in Drug Discovery

19F NMR Screening

The three equivalent (or near-equivalent, depending on rotation) fluorine atoms provide a massive signal in

-

Sensitivity: Fluorine has 83% of the sensitivity of protons and 100% natural abundance.

-

Protocol: Incorporate 2,4,6-F3-Phe into a ligand or peptide. The chemical shift is highly sensitive to the local dielectric environment. A shift in the

F signal upon mixing with a target protein confirms binding.

Metabolic Stability

-

Oxidative Blockade: The 4-position (para) is a primary site for cytochrome P450 hydroxylation. Fluorine at this position blocks this pathway.

-

Proteolytic Resistance: Chymotrypsin cleaves at the C-terminal side of aromatic residues. The electron-deficient ring of 2,4,6-F3-Phe destabilizes the transition state for enzymatic cleavage, extending the half-life of peptide drugs.

Part 6: Experimental Characterization Protocols

Protocol 1: Lipophilicity Assessment (Shake-Flask Method)

To verify the LogP shift induced by trifluorination.

-

Preparation: Dissolve 2 mg of 2,4,6-F3-Phe in 1 mL of 1-octanol (pre-saturated with water).

-

Equilibration: Add 1 mL of phosphate buffer (pH 7.4, pre-saturated with octanol). Vortex for 30 minutes at 25°C.

-

Separation: Centrifuge at 2000g for 5 minutes to separate phases.

-

Quantification: Analyze the aqueous phase via UV-Vis spectroscopy (

nm). Calculate concentration using a standard curve. -

Calculation:

.-

Expected Result: LogP should be approx 0.5–0.7 units higher than native Phe.

-

Protocol 2: 19F NMR Conformational Analysis

To assess rotational freedom.

-

Sample: 5 mM 2,4,6-F3-Phe peptide in

or DMSO- -

Acquisition: Acquire

F NMR spectra at varying temperatures (280K to 340K). -

Analysis:

-

Fast Rotation: A single sharp peak indicates rapid rotation around

. -

Restricted Rotation: Broadening or splitting of the ortho-fluorine signals (if the environment is chiral/anisotropic) indicates the "ortho effect" is locking the conformation on the NMR timescale.

-

References

-

Structure and Electronic Properties of Fluorinated Benzenes Battaglia, M. R., et al. "The electric quadrupole moments of benzene and hexafluorobenzene."[1][2] Molecular Physics, 1981.

-

Synthesis of Fluorinated Amino Acids Qiu, X. L., et al.[3] "Fluorinated amino acids: Synthesis and bioactivity." Chemical Society Reviews, 2004.

-

Conformational Effects of Fluorine in Peptides Salwiczek, M., et al. "Position-dependent effects of fluorinated phenylalanines on peptide conformation and stability."[4] Chemistry – A European Journal, 2009.

-

Applications in Protein Engineering (Quadrupole Interactions) Buer, B. C., et al. "Fluorine-aromatic interactions in proteins."[4] Protein Science, 2012.

-

19F NMR in Drug Discovery Dalvit, C., et al. "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Combinatorial Chemistry & High Throughput Screening, 2002.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,4,6-Trifluoro-DL-Phenylalanine

This guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trifluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using a suite of modern spectroscopic techniques. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's electronic properties and provides unique spectroscopic handles, making it a valuable tool in biochemical research and drug design.[1]

While complete, experimentally-verified spectroscopic datasets for 2,4,6-Trifluoro-DL-phenylalanine are not extensively published, this guide synthesizes predictive data based on established principles of spectroscopy and available data for analogous compounds. Each section provides an in-depth analysis of the expected spectral features, the underlying chemical principles, and detailed, field-proven protocols for data acquisition.

Molecular Structure and Properties

2,4,6-Trifluoro-DL-phenylalanine possesses a molecular formula of C₉H₈F₃NO₂ and a molecular weight of 219.16 g/mol . The trifluorination of the phenyl ring at the ortho and para positions introduces significant changes to the molecule's hydrophobicity and electronic distribution, which in turn influence its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2,4,6-Trifluoro-DL-phenylalanine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for 2,4,6-Trifluoro-DL-phenylalanine. These predictions are based on the analysis of similar fluorinated aromatic compounds and established increments for substituent effects.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | 3.9 - 4.2 | Doublet of doublets (dd) | J(Hα, Hβ) ≈ 5-8, J(Hα, NH₂) ≈ 7-9 |

| Hβ | 3.0 - 3.3 | Multiplet | J(Hβ, Hα) ≈ 5-8, J(Hβ, Hβ') ≈ 14-16 |

| Hβ' | 2.8 - 3.1 | Multiplet | J(Hβ', Hα) ≈ 5-8, J(Hβ', Hβ) ≈ 14-16 |

| Aromatic H | 6.8 - 7.2 | Triplet (t) | J(H, F) ≈ 8-10 |

| NH₂ | 7.5 - 8.5 | Broad singlet | - |

| COOH | 10.0 - 12.0 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cα | 55 - 60 |

| Cβ | 35 - 40 |

| Aromatic C-H | 110 - 115 (d, J(C,F) ≈ 3-5 Hz) |

| Aromatic C-F | 160 - 165 (ddd, J(C,F) ≈ 240-250, J(C,F) ≈ 10-15, J(C,F) ≈ 3-5 Hz) |

| Aromatic C (ipso) | 125 - 130 (t, J(C,F) ≈ 3-5 Hz) |

| C=O | 170 - 175 |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (ortho) | -110 to -120 | Triplet (t) | J(F, H) ≈ 8-10 |

| F (para) | -100 to -110 | Triplet of triplets (tt) | J(F, H) ≈ 8-10, J(F,F) ≈ 20-25 |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of solid 2,4,6-Trifluoro-DL-phenylalanine.

Diagram 1: Experimental Workflow for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of 2,4,6-Trifluoro-DL-phenylalanine for ¹H NMR and 20-50 mg for ¹³C NMR.[2] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) to a final volume of 0.6-0.7 mL.[2][3] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[3]

-

NMR Tube Loading: Transfer the solution to a clean, high-quality 5 mm NMR tube.[2][3] The sample height should be approximately 4-5 cm.[3]

-

Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

-

Locking, Tuning, and Shimming: Lock onto the deuterium signal of the solvent. Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F). Perform shimming to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the spectra using standard pulse sequences. For ¹H NMR, a simple pulse-acquire sequence is usually sufficient. For ¹³C NMR, a proton-decoupled pulse-acquire sequence with a sufficient relaxation delay is recommended. For ¹⁹F NMR, a direct pulse-acquire sequence can be used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural characterization.

Predicted Mass Spectrum Data

For 2,4,6-Trifluoro-DL-phenylalanine, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z |

| [M+H]⁺ | 220.0587 |

| [M-H]⁻ | 218.0431 |

| [M+Na]⁺ | 242.0406 |

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID) in MS/MS experiments, the [M+H]⁺ ion of 2,4,6-Trifluoro-DL-phenylalanine is expected to undergo characteristic fragmentations. The loss of the carboxylic acid group as formic acid (HCOOH) or water and carbon monoxide (H₂O + CO) is a common pathway for amino acids. Fragmentation of the side chain can also occur. The presence of fluorine atoms can lead to the loss of HF.[4]

Diagram 2: Predicted Fragmentation of 2,4,6-Trifluoro-DL-Phenylalanine

Caption: Predicted major fragmentation pathways in MS/MS.

Experimental Protocol for Mass Spectrometry

This protocol describes the analysis of 2,4,6-Trifluoro-DL-phenylalanine using LC-MS/MS.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 2,4,6-Trifluoro-DL-phenylalanine (typically 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Liquid Chromatography (LC): Inject the sample onto an appropriate LC column (e.g., C18 for reversed-phase chromatography) to separate it from any impurities.

-

Mass Spectrometry (MS): The eluent from the LC is introduced into the ESI source of the mass spectrometer.

-

Full Scan MS: Acquire a full scan mass spectrum to determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to CID to generate a fragment ion spectrum.

-

Data Analysis: Analyze the full scan and MS/MS spectra to confirm the molecular weight and elucidate the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Predicted IR Absorption Bands

Table 5: Predicted IR Absorption Bands for 2,4,6-Trifluoro-DL-Phenylalanine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad |

| N-H stretch (amine) | 3200-3500 | Medium, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (carboxylic acid) | 1700-1725 | Strong |

| C=C stretch (aromatic) | 1580-1620 and 1450-1500 | Medium to strong |

| N-H bend (amine) | 1500-1650 | Medium |

| C-F stretch (aromatic) | 1100-1400 | Strong |

| C-H out-of-plane bend (aromatic) | 800-900 | Strong |

The C-F stretching vibrations in aromatic compounds typically appear as strong bands in the 1100-1400 cm⁻¹ region.[5][6] The exact positions will be influenced by the other substituents on the ring. The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations.[5]

Experimental Protocol for FT-IR Spectroscopy

This protocol details the preparation of a solid sample for FT-IR analysis using the KBr pellet method.

Diagram 3: Workflow for FT-IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Step-by-Step Methodology:

-

Sample and KBr Preparation: Grind 1-2 mg of 2,4,6-Trifluoro-DL-phenylalanine with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample holder. Then, acquire the sample spectrum.

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify the functional groups present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in aromatic systems.

Predicted UV-Vis Absorption Maxima

Phenylalanine typically exhibits absorption maxima around 257 nm, with finer structure often visible.[8] The presence of three fluorine atoms on the phenyl ring is expected to cause a slight bathochromic (red) shift in the absorption maximum due to the electron-donating character of fluorine via resonance.

Table 6: Predicted UV-Vis Absorption Maxima for 2,4,6-Trifluoro-DL-Phenylalanine

| Solvent | Predicted λ_max (nm) |

| Water/Buffer | 260 - 265 |

| Ethanol | 260 - 265 |

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining a UV-Vis spectrum of 2,4,6-Trifluoro-DL-phenylalanine in solution.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a stock solution of 2,4,6-Trifluoro-DL-phenylalanine in a suitable UV-transparent solvent (e.g., water, ethanol, or a buffer solution).[9][10] From the stock solution, prepare a dilution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Blanking: Fill a quartz cuvette with the solvent used to prepare the sample and place it in the spectrophotometer.[10] Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) from the spectrum.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2,4,6-Trifluoro-DL-phenylalanine. By combining predictive data with detailed, practical experimental protocols, researchers are equipped with the necessary tools to confidently identify and analyze this important fluorinated amino acid. The unique spectroscopic signatures imparted by the trifluorinated phenyl ring offer exciting opportunities for its application as a probe in complex biological systems.

References

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved February 15, 2026, from [Link]

-

UV/Vis Spectroscopy Lab on Amino Acids | PDF. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

-

UV-Vis Spectrum of Phenylalanine - SIELC Technologies. (n.d.). Retrieved February 15, 2026, from [Link]

-

Spectroscopy Aromatic Amino Acids - Hydrodynamic Methods. (n.d.). Retrieved February 15, 2026, from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved February 15, 2026, from [Link]

-

Solid-state NMR spectroscopy - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 15, 2026, from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved February 15, 2026, from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved February 15, 2026, from [Link]

-

7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7). Retrieved February 15, 2026, from [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025, July 24). Retrieved February 15, 2026, from [Link]

-

UV Vis Absorbance in Proteins - AZoM. (n.d.). Retrieved February 15, 2026, from [Link]

-

Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved February 15, 2026, from [Link]

-

4.2.2: B2. Sequence Determination Using Mass Spectrometry - Chemistry LibreTexts. (2021, November 9). Retrieved February 15, 2026, from [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Retrieved February 15, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved February 15, 2026, from [Link]

-

Chemometric study of a mixture of amino acids by spectrophotometry in a flow system - Quest Journals. (n.d.). Retrieved February 15, 2026, from [Link]

-

Solid-state NMR spectroscopy - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

-

fourier transform infrared spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]

-

NMR Predictor - Documentation - Chemaxon Docs. (n.d.). Retrieved February 15, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved February 15, 2026, from [Link]

-

CASPRE. (n.d.). Retrieved February 15, 2026, from [Link]

-

Infrared spectra of aromatic rings - Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. (2020, May 25). Retrieved February 15, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025, January 1). Retrieved February 15, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). Retrieved February 15, 2026, from [Link]

-

How to predict the 13C NMR spectrum of a compound - YouTube. (2017, November 28). Retrieved February 15, 2026, from [Link]

-

Need help for predcting 19F-NMR sprectra : r/chemistry - Reddit. (2021, October 11). Retrieved February 15, 2026, from [Link]

-

Predict 13C carbon NMR spectra - NMRDB.org. (n.d.). Retrieved February 15, 2026, from [Link]

-

The features of IR spectrum. (n.d.). Retrieved February 15, 2026, from [Link]

-

Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions | ACS Chemical Biology - ACS Publications. (2014, October 7). Retrieved February 15, 2026, from [Link]

-

Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

-

Ir lecture part 2. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Mendeley. (2015). Retrieved February 15, 2026, from [Link]

-

20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts. (2020, April 29). Retrieved February 15, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved February 15, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 15, 2026, from [Link]

-

Predict all NMR spectra - NMRDB.org. (n.d.). Retrieved February 15, 2026, from [Link]

-

Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader - Agilent. (n.d.). Retrieved February 15, 2026, from [Link]

-

Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids - PubMed. (2020, September 26). Retrieved February 15, 2026, from [Link]

-

Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2 - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

Fragmentation tree of phenylalanine computed from tandem MS data. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. Fluorinated Aromatic Amino Acids ... preview & related info | Mendeley [mendeley.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. whitman.edu [whitman.edu]

- 5. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

solubility of 2,4,6-Trifluoro-DL-Phenylalanine in common lab solvents

[1][2][3][4][5][6][7][8][9]

To predict solubility behavior, one must understand the molecule's structural electronics. The 2,4,6-trifluoro substitution pattern on the phenyl ring introduces significant electron-withdrawing effects without adding ionizable groups.

-

Chemical Name: 2,4,6-Trifluoro-DL-Phenylalanine[1]

-

CAS Number: 76932-42-8

-

Molecular Formula: C

H -

Molecular Weight: 219.16 g/mol [2]

-

Structural Character:

-

Core: Zwitterionic

-amino acid. -

Side Chain: Highly lipophilic, electron-deficient aromatic ring.

-

Fluorine Effect: The three fluorine atoms increase the logP (partition coefficient) relative to Phenylalanine, making the molecule more hydrophobic. Conversely, the electron-withdrawing nature lowers the pK

of both the carboxylic acid (making it more acidic) and the ammonium group (making it less basic).

-

| Property | Value (Estimated/Analog) | Notes |

| Solubility (Water) | < 2 mg/mL (at pH 7) | Zwitterionic lattice energy is high; hydrophobicity dominates. |

| Solubility (DMSO) | > 50 mg/mL | Preferred solvent for stock solutions. |

| Solubility (1M HCl) | High (> 20 mg/mL) | Protonation of carboxylate breaks zwitterionic lattice. |

| Solubility (1M NaOH) | High (> 20 mg/mL) | Deprotonation of ammonium breaks zwitterionic lattice. |

| pI (Isoelectric Point) | ~5.2 – 5.4 | Slightly lower than Phe (5.48) due to inductive effects. |

Solubility Landscape

The solubility of 2,4,6-Trifluoro-DL-Phenylalanine is governed by the competition between its polar zwitterionic "head" and its hydrophobic fluorinated "tail."

A. Aqueous Solubility (The Challenge)

In pure water (pH ~7), the molecule exists primarily as a zwitterion with strong intermolecular electrostatic interactions (crystal lattice energy) and hydrophobic exclusion of the trifluorophenyl ring.

-

Result: Poor solubility (likely < 1–2 mg/mL).

-

Recommendation: Avoid dissolving directly in neutral water for concentrations > 1 mM.

B. Organic Solvents (The Solution)

Polar aprotic solvents are the gold standard for fluorinated amino acids. They disrupt hydrogen bonding and accommodate the hydrophobic aromatic ring.

-

DMSO (Dimethyl Sulfoxide): The most effective solvent. It can typically dissolve this compound at concentrations up to 100 mM or higher.

-

DMF (Dimethylformamide): Excellent alternative, particularly for Solid-Phase Peptide Synthesis (SPPS) applications.

-

Alcohols (MeOH/EtOH): Moderate solubility. Useful for intermediate steps but less stable for long-term storage of stocks due to potential esterification over time.

C. pH-Dependent Solubilization

Adjusting pH away from the isoelectric point (pI) converts the zwitterion into a net-charged species, drastically increasing aqueous solubility.

-

Acidic (pH < 2): Soluble as a cation (ammonium form). Use 0.1 M or 1.0 M HCl.

-

Basic (pH > 10): Soluble as an anion (carboxylate form). Use 0.1 M or 1.0 M NaOH.

Practical Protocols

Protocol A: Preparation of High-Concentration Stock Solution (Recommended)

Purpose: To create a stable, high-concentration stock for dilution into biological assays or reaction mixtures.

-

Weighing: Weigh the target mass of 2,4,6-Trifluoro-DL-Phenylalanine (e.g., 10 mg).

-

Solvent Addition: Add anhydrous DMSO to achieve a concentration of 50 mM (approx. 11 mg/mL) or 100 mM (approx. 22 mg/mL).

-

Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol) * Concentration (mmol/mL)]

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 35°C for 5–10 minutes.

-

Validation: Visually inspect for clarity. Centrifuge at 10,000 x g for 1 minute to check for a pellet (undissolved solid).

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Direct Aqueous Solubilization (For pH-insensitive applications)

Purpose: To prepare a solution directly in aqueous buffer without organics.

-

Suspend: Add the solid powder to water (it will likely float or form a cloudy suspension).

-

Acidify/Basify: Dropwise add 1.0 M HCl or 1.0 M NaOH while vortexing until the solution clears.

-

Back-Titrate: Once dissolved, carefully adjust the pH back to the desired level using a weaker buffer, watching closely for precipitation as you approach pH 5–6 (the pI).

-

Warning: Rapid precipitation often occurs near pH 5.5.

-

Visualization & Decision Logic

Figure 1: Solvent Selection Decision Matrix

This diagram guides the researcher in selecting the optimal solvent based on the downstream application.

Caption: Decision matrix for solubilizing 2,4,6-Trifluoro-DL-Phenylalanine based on experimental requirements.

Troubleshooting & Critical Considerations

-

Aggregation: Fluorinated amino acids are prone to forming hydrophobic aggregates in water, even if the solution appears clear. Sonication is critical.

-

Stereochemistry: As a DL-mixture (racemic), the solubility is generally higher than that of the pure L- or D-enantiomer due to the lower lattice energy of the racemate crystal structure. However, if using for chiral synthesis, ensure the reagent grade is appropriate.

-

Safety: Fluorinated phenylalanine derivatives are phenylalanine antagonists and can inhibit protein synthesis.

References

-

PubChem. (2025).[6][7][2] 2,4,5-Trifluoro-L-phenylalanine Compound Summary. National Center for Biotechnology Information. Link(Note: Used as structural proxy for physicochemical properties).

-

Cheng, Y., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Link

-

MedChemExpress. (2024). 4-(Trifluoromethyl)-L-phenylalanine Solubility Data. Link

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-DL-phenylalanine. Link

Sources

- 1. 324028-28-6 CAS MSDS (Boc-2,4,6-Trifluoro-L-Phenylalanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2,4,5-Trifluoro-L-phenylalanine | C9H8F3NO2 | CID 2762263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mgchemicals.com [mgchemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. targetmol.com [targetmol.com]

- 6. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

solid-phase peptide synthesis with 2,4,6-Trifluoro-DL-Phenylalanine

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) with 2,4,6-Trifluoro-DL-Phenylalanine

Application Note and Detailed Protocols

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a highly specific and potent class of therapeutics.[1] However, their clinical utility can be hampered by metabolic instability, primarily due to rapid degradation by proteases. The strategic incorporation of non-canonical amino acids is a cornerstone of medicinal chemistry to overcome these limitations. Fluorinated amino acids, in particular, have emerged as powerful tools for modulating the biophysical and chemical properties of peptides.[2][3]

The replacement of hydrogen with fluorine, the most electronegative element, induces significant changes in a peptide's character. These modifications can include:

-

Enhanced Proteolytic Stability: The strong carbon-fluorine bond and altered electronic properties of the peptide backbone can render it resistant to enzymatic cleavage.[4]

-

Modulated Hydrophobicity and Lipophilicity: Fluorination increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane permeability, and protein-protein interactions.[2][][6]

-

Altered Bioactivity: Changes in conformation and electronic distribution can fine-tune receptor binding affinity and specificity.[2]

This guide provides a comprehensive protocol for the incorporation of 2,4,6-Trifluoro-DL-Phenylalanine , a synthetic analog of phenylalanine, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and offer expert insights to ensure successful synthesis for researchers, scientists, and drug development professionals.

Understanding the Reagent: Properties of 2,4,6-Trifluoro-DL-Phenylalanine

2,4,6-Trifluoro-DL-Phenylalanine possesses unique characteristics that must be considered during synthesis. The three fluorine atoms on the phenyl ring are potent electron-withdrawing groups. This electronic effect can slightly decrease the nucleophilicity of the aromatic ring and may influence the reactivity of the carboxylic acid group during the activation step of peptide coupling.

Crucially, this amino acid is supplied as a racemic (DL) mixture . This means that its incorporation into a peptide chain will result in the formation of two distinct diastereomeric peptides at a roughly 1:1 ratio: one containing L-2,4,6-Trifluoro-Phenylalanine and the other containing D-2,4,6-Trifluoro-Phenylalanine at the specified position. These diastereomers may exhibit different biological activities and can be challenging to separate via standard reverse-phase HPLC. Researchers must account for this heterogeneity in subsequent purification and analysis.

The Workflow of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is the most prevalent methodology for peptide synthesis due to its use of milder cleavage conditions compared to the older Boc-based chemistry.[7] The process is a cyclical series of reactions performed on an insoluble solid support, or resin, which allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[8][9]

The fundamental cycle of SPPS consists of four key stages:

-

Resin Preparation: Swelling the solid support to make reactive sites accessible.

-

Fmoc Deprotection: Removal of the temporary Nα-Fmoc protecting group with a mild base to expose a free amine.

-

Amino Acid Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group and subsequent formation of a peptide bond with the resin-bound free amine.

-

Washing: Thorough rinsing of the resin to purify the growing peptide chain.

This cycle is repeated for each amino acid in the sequence until the desired peptide is assembled.

Caption: General workflow of the Fmoc-SPPS iterative cycle.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide containing 2,4,6-Trifluoro-DL-Phenylalanine on a 0.1 mmol scale.

PART 1: Materials and Reagents

| Reagent/Material | Grade/Type | Purpose |

| Resin | Rink Amide (for C-term amides) or 2-Chlorotrityl (for C-term acids) | Solid support for peptide assembly.[10][11] |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Peptide synthesis grade, amine-free. |

| Amino Acids | Standard Fmoc-protected amino acids, Fmoc-2,4,6-Trifluoro-DL-Phe-OH | Building blocks for the peptide chain. |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removes the Fmoc protecting group.[12][13] |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Activates carboxyl groups for amide bond formation.[14] |

| Base | N,N-Diisopropylethylamine (DIPEA) | Activates coupling reagent and neutralizes salts. |

| Washing Solvents | Methanol (MeOH), Diethyl ether (cold) | Used for final resin washing and peptide precipitation. |

| Cleavage Cocktail | Reagent K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Cleaves peptide from resin and removes side-chain protecting groups.[15] |

| Monitoring | Kaiser Test Kit (Ninhydrin Reagents) | Detects free primary amines to monitor reaction completion.[16] |

| Equipment | SPPS reaction vessel, shaker/rocker, sintered glass funnel, vacuum flask | Standard laboratory equipment for manual SPPS. |

PART 2: Synthesis Procedure

Step 1: Resin Swelling

-

Place the resin (e.g., 100 mg Rink Amide resin for a 0.1 mmol scale, assuming loading of 1.0 mmol/g) into a reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour on a shaker.[16]

-

Drain the DMF using vacuum filtration.

Step 2: Initial Fmoc Deprotection

-

Add 20% piperidine in DMF to the swollen resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times) to ensure complete removal of piperidine.

Step 3: Coupling of Fmoc-2,4,6-Trifluoro-DL-Phenylalanine

-

Rationale: The electron-withdrawing nature of the trifluorinated phenyl ring can make the carboxyl group slightly less reactive. Therefore, a highly efficient coupling reagent like HATU is recommended to ensure a rapid and complete reaction, minimizing the risk of side reactions or racemization.[14][17]

-

In a separate vial, dissolve Fmoc-2,4,6-Trifluoro-DL-Phe-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

-

Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture. A slight yellow color change should be observed.[16] Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

Caption: Activation and coupling of an Fmoc-amino acid during SPPS.

Step 4: Monitoring the Coupling Reaction

-

After the coupling reaction, take a small sample of resin beads (5-10 beads).

-

Wash the beads thoroughly with ethanol.

-

Perform a Kaiser test.[9]

-

Positive Result (Blue Beads): Incomplete coupling. Free amines are present. Re-couple by repeating Step 3. If the test is still positive, cap the unreacted amines (see below).

-

Negative Result (Yellow/Colorless Beads): Complete coupling. Proceed to the next step.

-

Step 5: Capping (Optional)

-

Rationale: Capping permanently blocks any unreacted amines from participating in subsequent coupling steps, preventing the formation of "deletion sequences" and simplifying final purification.[11]

-

If the Kaiser test is positive after a second coupling, wash the resin with DMF.

-

Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (5:6:89 v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain and wash thoroughly with DMF and DCM.

Step 6: Iterative Cycles

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

To add the next amino acid, return to Step 2 (Fmoc Deprotection) and repeat the cycle.

PART 3: Final Cleavage and Peptide Isolation

Step 1: Resin Preparation for Cleavage

-

After the final amino acid has been coupled and deprotected, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and finally Methanol to shrink the resin.

-

Dry the resin under a high vacuum for at least 4 hours, or overnight.

Step 2: Cleavage and Deprotection

-

Safety Precaution: This step must be performed in a certified fume hood. Trifluoroacetic acid (TFA) is highly corrosive.

-

Place the dry resin in a reaction vessel.

-

Add the chilled cleavage cocktail (Reagent K is recommended for peptides containing Trp, Met, or Cys). For most other sequences, a mixture of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) is sufficient.[15] Use approximately 10 mL of cocktail per 100 mg of resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

-

Wash the resin twice with fresh TFA, collecting the washes with the original filtrate.

Step 3: Peptide Precipitation and Purification

-

Add the collected TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.[18]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether, and wash the peptide pellet with fresh cold ether two more times to remove residual scavengers.

-

Allow the final peptide pellet to air-dry in the fume hood to remove residual ether.

-

The crude peptide is now ready for purification by reverse-phase HPLC and characterization by mass spectrometry.[4][9]

Summary of Key Reaction Parameters

| Parameter | Recommendation for Fmoc-2,4,6-Trifluoro-DL-Phe-OH | Rationale |

| Coupling Reagent | HATU, HCTU, or PyBOP[14][17] | High efficiency ensures complete coupling for a potentially less reactive amino acid. |

| Stoichiometry | 4 eq. Amino Acid, 3.9 eq. Coupling Reagent, 8 eq. DIPEA | Excess reagents drive the reaction to completion. |

| Activation Time | 2-5 minutes | Allows for the formation of the active ester intermediate. |

| Coupling Time | 1-2 hours | Provides sufficient time for the reaction to go to completion. |

| Monitoring | Kaiser Test (Ninhydrin)[9][16] | Essential to confirm the absence of unreacted free amines before proceeding. |

| Cleavage Cocktail | Reagent K or TFA/TIS/H₂O (95:2.5:2.5)[15] | Choice depends on the overall peptide composition to prevent side reactions. |

References

-

Merck Millipore. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis. Available at: [Link]

-

Lee, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

-

Subiros-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

Al-Zoubi, R.M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. Available at: [Link]

-

Ni, C., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available at: [Link]

-

AAPPTEC. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Available at: [Link]

-

The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Available at: [Link]

-

Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

-

Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]

-

Fields, G.B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]

-

Chem-Impex. (n.d.). 3,4,5-Trifluoro-L-phenylalanine. Available at: [Link]

Sources

- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. renyi.hu [renyi.hu]

- 14. 肽偶联剂选择指南 [sigmaaldrich.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. wernerlab.weebly.com [wernerlab.weebly.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

Application Note: A Researcher's Guide to the Biosynthetic Incorporation of 2,4,6-Trifluoro-DL-Phenylalanine in E. coli

Abstract: The incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful evolution in biotechnology and drug development, enabling the introduction of novel chemical functionalities. Among these, fluorinated amino acids such as 2,4,6-Trifluoro-DL-Phenylalanine (TFF) are of particular interest. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can be leveraged to modulate protein stability, folding, and protein-protein interactions.[1] Furthermore, the 19F nucleus serves as a sensitive and background-free NMR probe for studying protein structure and dynamics in complex biological milieu.[2] This guide provides a comprehensive overview of the principles and detailed protocols for the successful biosynthetic incorporation of TFF into recombinant proteins expressed in Escherichia coli. We will explore both residue-specific and site-specific incorporation strategies, discuss the underlying molecular biology, and offer practical insights into experimental design, execution, and validation.

Part 1: Foundational Principles

The ability to introduce ncAAs into the primary sequence of a protein relies on co-opting the cell's natural translational machinery.[3] This is achieved by providing the cellular system with the desired ncAA and the necessary enzymatic tools to recognize it and incorporate it into a growing polypeptide chain. For TFF, this allows for the creation of proteins with unique physicochemical properties not accessible with the 20 canonical amino acids.

The Utility of Trifluorophenylalanine in Protein Science

The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine can induce significant changes in the electronic properties of the aromatic side chain without drastic steric alterations.[1][4] This makes trifluorinated phenylalanine analogs like TFF powerful tools for:

-

19F Nuclear Magnetic Resonance (NMR) Spectroscopy: The 19F atom has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly sensitive for NMR studies. With no natural fluorine background in biological systems, 19F-labeled proteins provide clean spectra for investigating protein conformation, dynamics, and ligand binding.[2]

-

Enhanced Protein Stability: The strong C-F bond and the hydrophobicity of the trifluoromethyl group can enhance the thermal and chemical stability of proteins.[2][]

-

Modulation of Protein-Protein Interactions: The altered electrostatic potential of the fluorinated aromatic ring can be used to fine-tune or investigate cation-π and other non-covalent interactions that are critical for protein function and assembly.[4][6]

Core Strategies for ncAA Incorporation

There are two primary methodologies for incorporating TFF into proteins in E. coli, each with distinct advantages and applications.[3][7]

-

Residue-Specific Incorporation: This approach achieves a global replacement of a canonical amino acid with an analog at every position it appears in the protein sequence.[7][8] For TFF, this means replacing all phenylalanine (Phe) residues. This method is particularly effective when using E. coli strains that are auxotrophic for phenylalanine (unable to synthesize their own Phe).[9] By carefully controlling the availability of Phe in the growth medium and providing an excess of TFF, the cellular machinery is compelled to incorporate the analog.[10]

-

Site-Specific Incorporation: This more precise technique inserts a single ncAA at a predetermined position in the protein.[3][11] This is typically achieved by repurposing a stop codon, most commonly the amber stop codon (UAG).[3] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) are introduced into the host cell.[3] This aaRS/tRNA pair must be "orthogonal," meaning it does not interact with the host's endogenous synthetases or tRNAs.[3] The engineered aaRS specifically charges the suppressor tRNA with TFF, which then recognizes the UAG codon in the mRNA and inserts TFF into the polypeptide chain, competing with the cell's release factor 1 (RF1) which would otherwise terminate translation.[3][12]

The Molecular Toolkit

Successful incorporation of TFF requires a carefully selected set of biological components:

-

E. coli Host Strains:

-

For Residue-Specific Incorporation: A phenylalanine auxotrophic strain (e.g., ATCC 33694) is essential. These strains have a mutation in a key gene of the phenylalanine biosynthesis pathway, such as pheA.[13]

-

For Site-Specific Incorporation: Strains optimized for amber suppression, such as those with a modified or deleted release factor 1 (RF1), can significantly improve the yield of the full-length, ncAA-containing protein.[12] BL21(DE3) and its derivatives are commonly used due to their high-level protein expression capabilities.

-

-

Aminoacyl-tRNA Synthetase (aaRS): For site-specific incorporation, a mutant aaRS is required that preferentially recognizes and activates TFF over the canonical amino acids. Often, variants of the tyrosyl-tRNA synthetase (TyrRS) or pyrrolysyl-tRNA synthetase (PylRS) are engineered for this purpose.[14][15]

-

Expression Vectors:

-

Target Protein Plasmid: A standard expression vector (e.g., pET series) carrying the gene of interest. For site-specific incorporation, the codon at the desired insertion site must be mutated to TAG.

-

Orthogonal Pair Plasmid: For site-specific incorporation, a second plasmid (e.g., pEVOL, pAcBac) is needed. This plasmid co-expresses the engineered aaRS and the suppressor tRNA.[16]

-

Part 2: Experimental Design & Strategy

Choosing the Right Incorporation Strategy

The choice between residue-specific and site-specific incorporation depends on the research question and the desired outcome.

| Factor | Residue-Specific Incorporation | Site-Specific Incorporation |

| Goal | Global modification of protein properties (e.g., stability, overall hydrophobicity). | Probing a specific site (e.g., active site, protein-protein interface) with a 19F NMR label. |

| Advantages | Simpler genetic setup (no aaRS/tRNA pair needed); can lead to significant changes in protein characteristics.[9][10] | High precision; introduces a single, defined modification.[11][17] |

| Disadvantages | Potential for protein misfolding or toxicity if the analog is poorly tolerated at multiple sites; interpretation of results can be complex. | Lower protein yields due to competition with release factor; requires a well-characterized orthogonal aaRS/tRNA pair.[12][16] |

| Typical Use Case | Enhancing the overall thermal stability of an enzyme. | Placing a 19F NMR probe at a specific residue to monitor a conformational change upon ligand binding. |

Essential Starting Materials

-

2,4,6-Trifluoro-DL-Phenylalanine (TFF): High-purity TFF is critical. It is typically supplied as a white to off-white powder.

-

E. coli Strains: Phenylalanine auxotroph for residue-specific; expression strain like BL21(DE3) for site-specific.

-

Plasmids: Validated expression vector for the target protein and, if needed, a plasmid for the orthogonal aaRS/tRNA pair.

-

Media: Luria-Bertani (LB) broth for general growth and M9 minimal medium for controlled expression.

Critical Considerations Before You Start

-

Toxicity: Fluorinated amino acids can be toxic to E. coli.[18] It is crucial to determine the optimal concentration of TFF that allows for efficient incorporation without severely inhibiting cell growth. This can be assessed by running a growth curve analysis with varying TFF concentrations.

-

Solubility: Ensure TFF is fully dissolved in the growth medium. It may require gentle heating or pH adjustment.

-

Purity of TFF: Use the L-enantiomer if available and performing site-specific incorporation, as the synthetases are stereospecific. The DL-mixture is often used for residue-specific methods.

-

Misincorporation: In the residue-specific method, incomplete depletion of endogenous Phe can lead to a mixed population of proteins. For site-specific methods, a promiscuous synthetase might mis-incorporate canonical amino acids at the target UAG codon.[15]

Part 3: Detailed Protocols

Protocol for Residue-Specific Incorporation of TFF

This protocol is adapted for a phenylalanine auxotrophic E. coli strain.

Day 1: Starter Culture

-

Inoculate a single colony of the transformed auxotrophic E. coli strain into 5 mL of LB medium supplemented with the appropriate antibiotic(s) and a limiting amount of L-phenylalanine (20 µg/mL).

-

Incubate overnight at 37°C with shaking (220 rpm).

Day 2: Depletion and Expression

-

The next morning, pellet the cells from the starter culture by centrifugation (4000 x g, 10 min, 4°C).

-

Wash the cell pellet twice with 10 mL of sterile M9 minimal medium (lacking phenylalanine) to remove any residual Phe.

-

Resuspend the final pellet in 1 mL of M9 medium and use it to inoculate 500 mL of M9 medium supplemented with the appropriate antibiotic(s) in a 2 L baffled flask.

-

Grow the culture at 37°C with shaking until it reaches an OD600 of 0.5-0.6.

-

Add 2,4,6-Trifluoro-DL-Phenylalanine to a final concentration of 1 mM (or an empirically determined optimal concentration).

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

-

Reduce the temperature to 25°C and continue to incubate for 12-16 hours.

Day 3: Harvest and Verification

-

Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).

-

The cell pellet can be stored at -80°C or processed immediately for protein purification.

-

Verify incorporation using mass spectrometry.

Protocol for Site-Specific Incorporation of TFF

This protocol assumes the use of a pEVOL-type plasmid co-expressing a TFF-specific synthetase and its cognate tRNACUA in a BL21(DE3) host.

Day 1: Co-transformation and Starter Culture

-

Co-transform chemically competent E. coli BL21(DE3) cells with the plasmid for your target protein (containing a TAG codon at the desired site) and the pEVOL plasmid encoding the TFF-specific aaRS/tRNA pair.

-

Plate on an LB agar plate containing antibiotics for both plasmids (e.g., Kanamycin and Chloramphenicol). Incubate overnight at 37°C.

-

Inoculate a single colony into 10 mL of LB medium with both antibiotics. Incubate overnight at 37°C with shaking.

Day 2: Expression

-